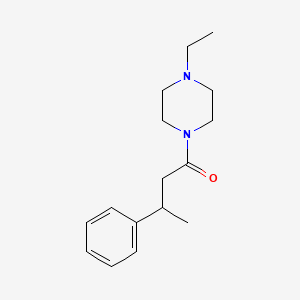

1-ethyl-4-(3-phenylbutanoyl)piperazine

Description

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-3-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-17-9-11-18(12-10-17)16(19)13-14(2)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFAGCODURLLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent Impact on Target Activity

Physicochemical and Pharmacokinetic Properties

The piperazine ring’s metabolic stability and solubility are influenced by substituents and spacer groups:

- Metabolic Stability : Piperazine moieties are prone to deethylation and oxidation (). Isosteric replacement (e.g., morpholine) reduces metabolic clearance but may lower target affinity .

- Solubility: Ethylene or methylene spacers between piperazine and core structures (e.g., quinolones in ) improve aqueous solubility (80 μM at pH 2.0–6.5) by modulating pKa (6–7 vs. ≤3.8 for direct attachment) .

Table 2: Physicochemical Comparisons

Key Findings and Contradictions

- Binding vs.

- Substituent Trade-offs : While ethylene spacers improve solubility, they may reduce metabolic stability ( vs. 10).

Q & A

Q. What are the standard synthetic protocols for 1-ethyl-4-(3-phenylbutanoyl)piperazine, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or acylation of the piperazine core. For example, analogous compounds are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) using CuSO₄·5H₂O and sodium ascorbate in a water-DCM biphasic system . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is verified using TLC (e.g., 1:2 hexane/ethyl acetate) and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group at δ 1.31–1.4 ppm, aromatic protons at δ 7.2–7.5 ppm) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1611 cm⁻¹, C-N stretches at 1251–1182 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 258 [M+H]⁺) .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in silico molecular docking to predict binding affinity to targets like enzymes or receptors (e.g., using AutoDock Vina). Follow with in vitro assays such as enzyme inhibition (e.g., acetylcholinesterase or COX-2) at concentrations of 1–100 µM, using positive controls (e.g., aspirin for anti-inflammatory studies) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimize solvent systems (e.g., DMSO for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps). Reaction monitoring via HPLC or inline IR can help identify bottlenecks. For example, increasing sodium ascorbate to 0.6 equiv. improved triazole formation yields in analogous syntheses . Temperature control (±2°C) is critical for exothermic steps .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies (e.g., unexpected NMR splitting) may arise from conformational flexibility or solvent effects. Use DFT calculations (Gaussian 09/B3LYP) to model rotamer populations and compare with experimental NOESY/ROESY data. Solvent corrections (e.g., PCM model) improve agreement between computed and observed IR peaks .

Q. How can structure-activity relationships (SAR) be systematically explored?

Design a library of derivatives with variations in the ethyl or phenylbutanoyl groups. Test bioactivity in parallel assays (e.g., IC₅₀ determination for enzyme inhibition). Molecular dynamics simulations (e.g., GROMACS) can identify key binding interactions. For example, bulkier substituents may enhance affinity for hydrophobic pockets .

Q. What methodologies assess the compound’s stability under physiological conditions?

Conduct accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, analyze via HPLC .

- Thermal Stability : Heat to 60°C for 48 hours, monitor decomposition by TLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How can computational models improve the design of targeted derivatives?

Combine QSAR (Quantitative Structure-Activity Relationship) with free-energy perturbation (FEP) calculations to predict substituent effects on binding. For example, replacing the phenyl group with a pyridine ring may enhance water solubility without sacrificing affinity, as seen in related piperazine-carbamates .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Piperazine derivatives often form polymorphs due to conformational flexibility. Use slow evaporation in mixed solvents (e.g., ethanol/water) and seeding with analogous crystals. If crystallization fails, employ microED or powder XRD paired with DFT-optimized structures .

Q. How does this compound compare structurally to other bioactive piperazines?

The 3-phenylbutanoyl moiety provides a unique balance of hydrophobicity and rigidity compared to benzhydryl or sulfonyl groups in analogs like Cyclizine (I) . This may enhance blood-brain barrier penetration, as suggested by logP calculations (cLogP ~2.5 vs. 1.8 for 1-benzyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.